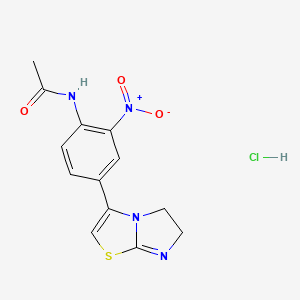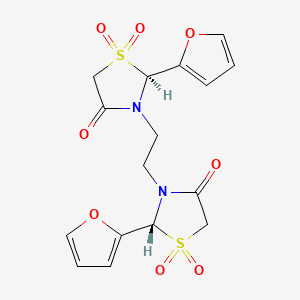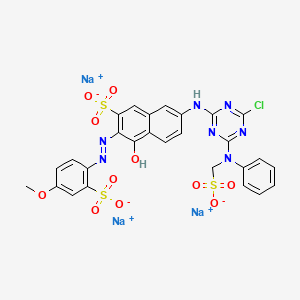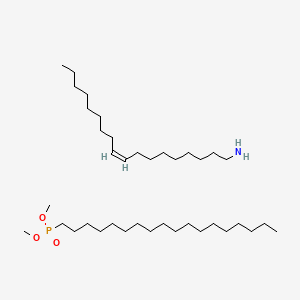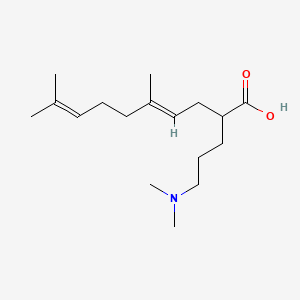
5,9-Dimethyl-2-(3-(dimethylamino)propyl)-4,8-decadienoic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5,9-Dimethyl-2-(3-(dimethylamino)propyl)-4,8-decadienoic acid is an organic compound characterized by its unique structure, which includes multiple methyl groups and a dimethylamino propyl chain
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 5,9-Dimethyl-2-(3-(dimethylamino)propyl)-4,8-decadienoic acid typically involves multi-step organic reactions. The process begins with the preparation of the core deca-dienoic acid structure, followed by the introduction of the dimethylamino propyl group. Common reagents used in these reactions include organometallic compounds, acids, and bases. The reaction conditions often require controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Industrial Production Methods: Industrial production of this compound may involve large-scale organic synthesis techniques, utilizing continuous flow reactors to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the production process.
化学反応の分析
Types of Reactions: 5,9-Dimethyl-2-(3-(dimethylamino)propyl)-4,8-decadienoic acid can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can convert double bonds to single bonds, altering the compound’s properties.
Substitution: This reaction can replace one functional group with another, potentially enhancing the compound’s activity.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: Common reagents include halogens and nucleophiles.
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alkanes or alcohols.
科学的研究の応用
5,9-Dimethyl-2-(3-(dimethylamino)propyl)-4,8-decadienoic acid has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules.
Biology: It can be used in studies involving cell signaling and metabolic pathways.
Industry: It can be used in the production of specialty chemicals and materials.
作用機序
The mechanism of action of 5,9-Dimethyl-2-(3-(dimethylamino)propyl)-4,8-decadienoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, modulating their activity and influencing various biological pathways. The exact pathways involved depend on the specific application and context in which the compound is used.
類似化合物との比較
- 5,9-Dimethyl-2-(3-(methylamino)propyl)-4,8-decadienoic acid
- 5,9-Dimethyl-2-(3-(ethylamino)propyl)-4,8-decadienoic acid
- 5,9-Dimethyl-2-(3-(propylamino)propyl)-4,8-decadienoic acid
Comparison: Compared to these similar compounds, 5,9-Dimethyl-2-(3-(dimethylamino)propyl)-4,8-decadienoic acid is unique due to its specific dimethylamino propyl group, which can influence its reactivity and biological activity. This uniqueness makes it a valuable compound for research and industrial applications.
特性
CAS番号 |
88133-88-4 |
|---|---|
分子式 |
C17H31NO2 |
分子量 |
281.4 g/mol |
IUPAC名 |
(4E)-2-[3-(dimethylamino)propyl]-5,9-dimethyldeca-4,8-dienoic acid |
InChI |
InChI=1S/C17H31NO2/c1-14(2)8-6-9-15(3)11-12-16(17(19)20)10-7-13-18(4)5/h8,11,16H,6-7,9-10,12-13H2,1-5H3,(H,19,20)/b15-11+ |
InChIキー |
YJLRGSXYXOQIGX-RVDMUPIBSA-N |
異性体SMILES |
CC(=CCC/C(=C/CC(CCCN(C)C)C(=O)O)/C)C |
正規SMILES |
CC(=CCCC(=CCC(CCCN(C)C)C(=O)O)C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



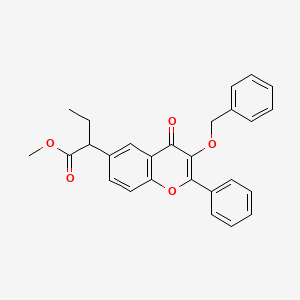
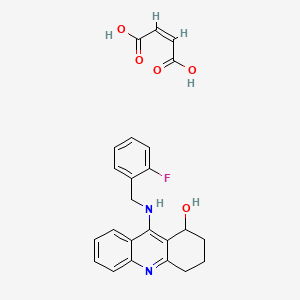
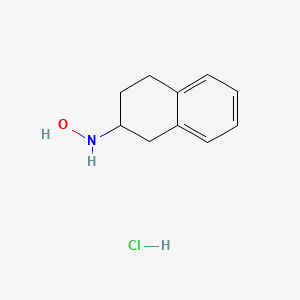
![(3E)-3-[(2-methoxyphenoxy)methylidene]-2,2-dimethylbicyclo[2.2.1]heptane](/img/structure/B12747542.png)

